molecular formula C5H8ClNO3S B13192124 1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride

1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride

Cat. No.: B13192124
M. Wt: 197.64 g/mol
InChI Key: SVSHGXDRQMUTJZ-UHFFFAOYSA-N
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Description

1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride is a chemical compound with the molecular formula C₅H₈ClNO₃S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-2-oxopyrrolidine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful addition of chlorosulfonic acid to 1-methyl-2-oxopyrrolidine, followed by purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxopyrrolidine-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-oxopyrrolidine-3-sulfonamide: A closely related compound with similar structural features but different functional groups.

    2-Methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride: Another derivative with a benzene ring, offering different chemical properties and applications.

Uniqueness

1-Methyl-2-oxopyrrolidine-3-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for targeted modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C5H8ClNO3S

Molecular Weight

197.64 g/mol

IUPAC Name

1-methyl-2-oxopyrrolidine-3-sulfonyl chloride

InChI

InChI=1S/C5H8ClNO3S/c1-7-3-2-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3

InChI Key

SVSHGXDRQMUTJZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)S(=O)(=O)Cl

Origin of Product

United States

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